molecular formula C11H15ClN4 B2384965 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine CAS No. 1263212-94-7

7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine

Cat. No.: B2384965
CAS No.: 1263212-94-7
M. Wt: 238.72
InChI Key: ZTMYEMFQQSIVMG-UHFFFAOYSA-N
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Description

Historical Context of Pyrazolo[4,3-d]pyrimidine Derivatives

Pyrazolo[4,3-d]pyrimidine derivatives have been a focal point in medicinal chemistry since their first synthesis in the mid-20th century. These heterocyclic compounds gained prominence due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases, phosphodiesterases, and adenosine receptors. Early research focused on their potential as cytokinin antagonists and adenosine receptor modulators. By the 2000s, advancements in crystallography and computational modeling facilitated targeted structural modifications, leading to optimized pharmacokinetic profiles and therapeutic applications.

A key milestone was the development of pyrazolo[4,3-d]pyrimidines as hypoxia-inducible factor prolyl hydroxylase domain (HIF-PHD) inhibitors for treating renal anemia, exemplified by compound 13 in a 2020 study. Parallel efforts in oncology yielded microtubule-targeting agents like compound 9 , which demonstrated sub-nanomolar potency against multidrug-resistant cancers. The scaffold’s versatility is further evidenced by its application in acute lung injury therapeutics, where derivative 4e suppressed TLR4/p38 signaling pathways.

Significance in Chemical Research

Pyrazolo[4,3-d]pyrimidines are prized for their:

  • Structural plasticity : Substituents at positions 1, 3, 5, and 7 modulate electronic, steric, and solubility properties, enabling tailored drug design.
  • Kinase inhibition : Their adenine-mimetic core facilitates competitive binding to ATP pockets in kinases, making them potent EGFR and VEGFR inhibitors.
  • Drug resistance mitigation : Derivatives such as 9 circumvent Pgp-mediated efflux and βIII-tubulin overexpression in taxane-resistant cancers.

Recent studies highlight their role in addressing unmet medical needs. For instance, pyrazolo[4,3-d]pyrimidines with 7-chloro substituents exhibit enhanced metabolic stability, as seen in HIF-PHD inhibitors like 19 . Additionally, their synthetic adaptability supports diverse functionalizations, including glycosylation and sulfonamide incorporation, broadening therapeutic scope.

Overview of 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine

This compound (IUPAC name: this compound) is a structurally optimized derivative with the molecular formula C₁₁H₁₅ClN₄ and a molecular weight of 238.72 g/mol . Key features include:

Property Value
Purity 95% (HPLC)
Physical Form Liquid or crystalline powder
CAS Registry Number 1263212-94-7
Solubility Moderate in organic solvents

Structural Features :

  • Chloro group at position 7 : Enhances electrophilicity and binding affinity to hydrophobic pockets.
  • Ethyl and isopropyl groups : Improve lipophilicity and bioavailability.
  • Methyl group at position 3 : Stabilizes the pyrazole ring via steric hindrance.

Synthesis :
The compound is synthesized through regioselective alkylation and cyclization strategies. A representative route involves:

  • Alkylation of a pyrazole precursor with ethyl iodide under basic conditions.
  • Chlorination at position 7 using phosphorus oxychloride.
  • Functionalization of positions 3 and 5 via nucleophilic substitution or Suzuki coupling.

Research Relevance :

  • Oncology : Analogues demonstrate tubulin polymerization inhibition (IC₅₀ ≈ 0.42–1 μM).
  • Kinase targeting : Structural analogs show nanomolar affinity for CDK2 and EGFR.
  • Chemical intermediate : Serves as a precursor for advanced derivatives in patent EP1348707A1.

Properties

IUPAC Name

7-chloro-1-ethyl-3-methyl-5-propan-2-ylpyrazolo[4,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4/c1-5-16-9-8(7(4)15-16)13-11(6(2)3)14-10(9)12/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMYEMFQQSIVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N=C2Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-chloro-5-ethyl-1-isopropyl-1H-pyrazole with 2,4-dichloro-6-methylpyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various nucleophiles replacing the chlorine atom.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an agonist for Toll-like receptor 7 (TLR7), which is crucial for immune response modulation. This activity suggests potential applications in cancer treatment and immunotherapy .

Anticancer Activity

In vitro studies have demonstrated that 7-chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine can inhibit tumor cell proliferation. Notable findings include:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results indicate its potential as a lead compound for developing new anticancer agents .

Other Applications

Beyond cancer research, this compound has been explored for various other applications:

Enzyme Inhibition : Investigated for its potential as an enzyme inhibitor or receptor modulator.

Anti-inflammatory Properties : Preliminary studies suggest anti-inflammatory effects through the modulation of pro-inflammatory cytokines .

Agrochemical Development : Its versatile chemical properties make it suitable for developing agrochemicals .

Case Studies

Several studies have highlighted the efficacy of this compound in different contexts:

  • Study on Cancer Cell Lines : A study conducted on A549 lung cancer cells and MCF-7 breast cancer cells demonstrated significant cytotoxicity with IC50 values indicating strong potential as an anticancer agent .
  • TLR7 Agonist Activity : Research has shown that compounds like 7-chloro-1-ethyl-5-isopropyl-3-methyl can effectively modulate immune responses, suggesting applications in immunotherapy .

Mechanism of Action

The mechanism of action of 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Substituent Comparison Table

Compound Class Core Structure Common Substituents Key Functional Groups
Pyrazolo[4,3-d]pyrimidine Pyrazole + Pyrimidine Cl, Et, iPr, Me (positions 3,5,7, N-1) Electrophilic Cl, lipophilic alkyl groups
Pyrrolo[2,3-d]pyrimidine Pyrrole + Pyrimidine NH2, aryl (position 4) Hydrogen-bond donors (NH2)
Pyrido[4,3-d]pyrimidine Pyridine + Pyrimidine Acrylamide, anilino (position 6) Conformational flexibility


The absence of an NH group in 7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine may reduce kinase affinity compared to NH-containing analogues, as observed in pyrazolo[4,3-e][1,2,4]triazine derivatives .

Electronic and Physicochemical Properties

Theoretical studies on pyrazolo[4,3-d]pyrimidines reveal that substituents significantly influence frontier molecular orbitals (FMOs) and dipole moments:

  • HOMO-LUMO Gaps : Narrow gaps (~1.437 kcal/mol) suggest similar reactivity across derivatives, but chloro and alkyl groups may stabilize LUMO levels, enhancing electrophilicity .
  • Dipole Moments : Range from 3.100 D to 8.420 D, with chloro substituents increasing polarity. The target compound’s dipole is expected to align with pyrido[4,3-d]pyrimidines (~6–8 D) due to its electron-withdrawing Cl .

Electronic Properties Table

Property 7-Chloro-1-ethyl-5-isopropyl-3-methyl Derivative NH-Containing Pyrazolo[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine (Pim1 Inhibitor)
HOMO-LUMO Gap (kcal/mol) ~1.44 (estimated) 1.437 Not reported
Dipole Moment (D) ~7.5 (estimated) 3.1–8.4 ~6.0 (estimated)
logP High (alkyl substituents) Moderate (polar NH groups) Moderate (acrylamide)

Biological Activity

7-Chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine (CAS Number: 1378180-02-9) is a compound of interest in medicinal chemistry, particularly for its potential antitumor properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C11H15ClN4C_{11}H_{15}ClN_{4}. Its structure features a pyrazolo[4,3-d]pyrimidine core, which is known for diverse biological activities.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

  • Inhibition of Key Enzymes : These compounds often inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. For instance, studies have shown that related pyrazolo[4,3-d]pyrimidines can inhibit CDK2 and Aurora-A kinase, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : The compound has been linked to the induction of apoptosis in various cancer cell lines by downregulating the prenylation of proteins such as Rap-1A .
  • Selective Target Engagement : The ability to selectively engage intracellular targets contributes to its antitumor efficacy while minimizing toxicity to normal cells .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in several studies. Here are some key findings:

Antitumor Efficacy

In preclinical models, particularly xenograft mouse models, this compound demonstrated significant antitumor activity against multiple cancer types:

Cancer Type Model Used Efficacy
Multiple Myeloma (MM)Xenograft Mouse ModelSignificant tumor growth reduction
Pancreatic Ductal Adenocarcinoma (PDAC)Xenograft Mouse ModelSignificant tumor growth reduction
Colorectal Cancer (CRC)In vitro assaysInduced apoptosis without significant toxicity to normal cells

These results suggest a promising therapeutic potential for this compound in oncology .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazolo[4,3-d]pyrimidine scaffold can significantly influence biological activity. For example:

Position Modification Effect on Activity
C6Substitution with methyl sulfonyl groupEnhanced antitumor activity
C5Variation in alkyl chain lengthAltered potency against specific cancer cell lines

These findings underline the importance of structural modifications in optimizing the therapeutic profile of pyrazolo[4,3-d]pyrimidines .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • Case Study on MM : A study involving RB-07-16 (a related analog) showed substantial tumor reduction in MM models without hepatotoxicity, indicating a favorable safety profile .
  • Case Study on PDAC : In trials with PDAC xenografts, treatment with pyrazolo[4,3-d]pyrimidines led to prolonged survival rates compared to controls .

Q & A

Q. What are the standard synthetic routes for 7-chloro-1-ethyl-5-isopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidine, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation reactions. For example, intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate can be coupled with halogenated reagents (e.g., bromoethane for ethyl substitution), followed by cyclization and chlorination steps. Reaction optimization includes:
  • Temperature control : Heating intermediates to 50°C during cyclization ensures complete ring closure .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for chloro-group introduction .
  • Catalyst use : Acidic or basic catalysts (e.g., HCl in water) improve cyclization yields by 15–20% .

Q. How is structural characterization performed for pyrazolo[4,3-d]pyrimidine derivatives?

  • Methodological Answer : Key techniques include:
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent positions (e.g., ethyl/isopropyl groups) via chemical shifts (δ 1.2–1.5 ppm for methyl groups, δ 4.0–4.5 ppm for ethyl-CH2_2) .
  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, with monoclinic systems (space group P21/cP2_1/c) commonly observed for pyrazolo-pyrimidines .
  • Mass spectrometry (MS) : High-resolution MS validates molecular formulas (e.g., [M+H]+^+ peaks for C12_{12}H16_{16}ClN5_5 at m/z 272.09) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 7-chloro-pyrazolo-pyrimidine derivatives in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilic reactivity at the C7 chlorine position. For example:
  • Frontier Molecular Orbital (FMO) analysis : Identifies electron-deficient regions (LUMO maps) favoring nucleophilic attack .
  • Solvent effects : Implicit solvent models (e.g., PCM) simulate reaction kinetics in ethanol/water mixtures, aligning with experimental yields of 52–68% for SNAr reactions .
  • Validation via Hammett plots correlates substituent electronic effects (σ values) with reaction rates .

Q. What strategies resolve contradictions in biological activity data for pyrazolo-pyrimidine analogs?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., kinase inhibition assays) arise from:
  • Crystallographic polymorphism : X-ray structures reveal conformational differences in binding pockets; re-evaluate activity using co-crystallized protein-ligand complexes .
  • Solubility artifacts : Use dynamic light scattering (DLS) to detect aggregate formation in PBS buffers; employ 0.1% Tween-80 to stabilize compounds .
  • Metabolite interference : LC-MS/MS quantifies parent compound degradation in cell media (e.g., dechlorination by CYP450 isoforms) .

Q. How do substituent modifications (e.g., isopropyl vs. ethyl groups) impact the compound’s pharmacokinetic profile?

  • Methodological Answer : Systematic SAR studies compare:
  • LogP measurements : Isopropyl groups increase hydrophobicity (LogP +0.3–0.5) vs. ethyl, reducing aqueous solubility by 30–40% .
  • Metabolic stability : Human liver microsome assays show ethyl derivatives undergo faster oxidative metabolism (t1/2_{1/2} = 12 min vs. 25 min for isopropyl) .
  • Plasma protein binding : Surface plasmon resonance (SPR) quantifies albumin binding (KD_D = 5–10 μM for ethyl vs. 2–5 μM for isopropyl) .

Experimental Design & Data Analysis

Q. What protocols ensure reproducibility in synthesizing halogenated pyrazolo-pyrimidines?

  • Methodological Answer :
  • Purity control : Pre-purify starting materials via column chromatography (silica gel, hexane/EtOAc 3:1) to ≥98% purity .
  • Inert atmosphere : Conduct chlorination steps under nitrogen to prevent hydrolysis of POCl3_3 .
  • Real-time monitoring : Use inline FTIR or TLC (Rf_f = 0.4 in CH2_2Cl2_2/MeOH 9:1) to track reaction progress .

Q. How can researchers address low crystallinity in pyrazolo-pyrimidine derivatives during X-ray analysis?

  • Methodological Answer :
  • Crystallization screening : Test solvent mixtures (e.g., EtOH/H2_2O, acetone/hexane) to induce slow nucleation .
  • Additive use : 5% DMSO or ionic liquids (e.g., [BMIM][BF4_4]) improve crystal lattice ordering .
  • Low-temperature data collection : Cool crystals to 100 K to reduce thermal motion artifacts .

Tables of Key Data

Property Value/Technique Reference
Melting Point (Ethyl Derivative)221–223°C (DSC)
1^1H NMR (CDCl3_3)δ 1.42 (t, 3H, CH2_2CH3_3)
HPLC Purity99.2% (C18, 0.1% TFA/MeCN gradient)
Solubility (PBS, pH 7.4)12 μM (UV-Vis at λ = 254 nm)

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